An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyllevulinic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyllevulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-phenyllevulinic acid, also known as 5-oxo-5-phenylpentanoic acid. This keto acid holds potential as a versatile building block in medicinal chemistry and drug development. This guide details a primary synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.
Synthesis of 5-Phenyllevulinic Acid
The most direct and established method for the synthesis of 5-phenyllevulinic acid is the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
The reaction proceeds through the formation of an acylium ion intermediate from the interaction of glutaric anhydride and the Lewis acid catalyst. This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of the carbon-carbon bond and, after workup, the desired product.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of 5-phenyllevulinic acid.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a representative procedure for the synthesis of 5-phenyllevulinic acid.
Materials:
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Benzene
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Glutaric Anhydride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric Acid (HCl), concentrated
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Ethyl Acetate (B1210297)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
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Addition of Reactants: Cool the suspension to 0°C in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension. Following this, add benzene (1.1 equivalents) dropwise via the dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to yield the crude product.
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Purification: The crude 5-phenyllevulinic acid can be purified by crystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
Characterization of 5-Phenyllevulinic Acid
The identity and purity of the synthesized 5-phenyllevulinic acid should be confirmed by various analytical techniques.
Physical Properties
A summary of the key physical and chemical properties of 5-phenyllevulinic acid is provided in the table below.
| Property | Value |
| Chemical Name | 5-Oxo-5-phenylpentanoic acid |
| CAS Number | 1501-05-9[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₂O₃[1][2][4][6][7][8] |
| Molecular Weight | 192.21 g/mol [2][4][6][7][8] |
| Appearance | White to off-white solid |
| Melting Point | 124-129 °C[1][7] |
Spectroscopic Analysis
The structural confirmation of 5-phenyllevulinic acid is achieved through spectroscopic methods. The expected spectral data are detailed below.
A general workflow for the characterization process is as follows:
Caption: Workflow for the characterization of 5-phenyllevulinic acid.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pentanoic acid chain. The aromatic protons will typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl groups will be deshielded and appear as triplets, while the central methylene protons will be a multiplet. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the ipso-carbon being distinct), and the three aliphatic methylene carbons.
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
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A sharp C=O stretch from the ketone (around 1685 cm⁻¹).
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A sharp C=O stretch from the carboxylic acid (around 1710 cm⁻¹).
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C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
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C=C stretching vibrations for the aromatic ring.
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-phenyllevulinic acid (192.21 g/mol ). Fragmentation patterns can provide further structural information.
Conclusion
This technical guide outlines a robust and accessible method for the synthesis of 5-phenyllevulinic acid via Friedel-Crafts acylation. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The straightforward synthesis and the presence of multiple functional groups make 5-phenyllevulinic acid an attractive starting material for the development of novel chemical entities.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5-oxo-5-phenylpentanoic acid [stenutz.eu]
- 3. 1501-05-9|5-Oxo-5-phenylpentanoic acid|BLD Pharm [bldpharm.com]
- 4. 5-OXO-5-PHENYLPENTANOIC ACID | CAS 1501-05-9 [matrix-fine-chemicals.com]
- 5. 1501-05-9|5-Oxo-5-phenylpentanoic acid| Ambeed [ambeed.com]
- 6. Synthonix, Inc > 1501-05-9 | 5-Oxo-5-phenylpentanoic acid [synthonix.com]
- 7. 5-Oxo-5-phenylvaleric acid 96 1501-05-9 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
